(+)-Hannokinol
Overview
Description
(+)-Hannokinol is a compound with significant biological and pharmacological properties. It is known for its anti-inflammatory, antioxidant, and anticancer activities. The compound is a type of diarylheptanoid, which is a class of natural products found in various plants, particularly in the ginger family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Hannokinol typically involves the use of starting materials such as phenylpropanoids and phenolic compounds. The synthetic route may include steps like aldol condensation, reduction, and hydroxylation. Specific reaction conditions, such as temperature, pH, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis using advanced techniques like continuous flow reactors. The choice of method depends on factors like cost, availability of raw materials, and desired purity.
Chemical Reactions Analysis
Types of Reactions
(+)-Hannokinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds. These products can have different biological activities and applications.
Scientific Research Applications
(+)-Hannokinol has a wide range of scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of other bioactive compounds.
Biology: The compound is studied for its effects on cellular processes, such as apoptosis and cell proliferation.
Medicine: It has potential therapeutic applications in treating diseases like cancer, inflammation, and cardiovascular disorders.
Industry: The compound is used in the development of pharmaceuticals, nutraceuticals, and cosmetics.
Mechanism of Action
The mechanism of action of (+)-Hannokinol involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes, receptors, and signaling pathways involved in inflammation, oxidative stress, and cell growth. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diarylheptanoids, such as curcumin and gingerol. These compounds share structural similarities and biological activities.
Uniqueness
What sets (+)-Hannokinol apart is its specific stereochemistry and the presence of two hydroxyl groups on the phenyl rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
(3R,5R)-1,7-bis(4-hydroxyphenyl)heptane-3,5-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,18-23H,5-6,11-13H2/t18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVIQGVWSNEONZ-RTBURBONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(CC(CCC2=CC=C(C=C2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC[C@H](C[C@@H](CCC2=CC=C(C=C2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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